Cetirizine D8 dihydrochloride
Description
Significance of Stable Isotope Labeled Compounds in Drug Development
Stable isotope-labeled compounds are indispensable tools throughout the drug discovery and development process. simsonpharma.com By replacing certain atoms in a drug molecule with their heavier, stable isotopes, scientists can accurately monitor the drug's absorption, distribution, metabolism, and excretion (ADME) pathways. chemicalsknowledgehub.com This information is critical for assessing a drug's efficacy and safety. simsonpharma.com The use of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) allows for precise quantitative analysis using mass spectrometry, a technique that distinguishes molecules based on their mass-to-charge ratio. metsol.comsymeres.com This enables researchers to gather detailed pharmacokinetic and pharmacodynamic data, which is essential for optimizing drug candidates and designing effective clinical trials. simsonpharma.com
Rationale for Deuterium Labeling in Pharmaceutical Analysis
Deuterium (D or ²H), a stable isotope of hydrogen, is particularly valuable in pharmaceutical research. clearsynth.com Replacing hydrogen with deuterium in a drug molecule can enhance its metabolic stability. musechem.com This is due to the "kinetic isotope effect," where the heavier deuterium atom forms a stronger bond with carbon, making it more resistant to metabolic cleavage. musechem.comsymeres.com This increased stability can lead to improved pharmacokinetic properties, such as a longer half-life. symeres.com Furthermore, deuterium-labeled compounds serve as excellent internal standards in bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). musechem.comcaymanchem.com Their chemical behavior is nearly identical to the unlabeled drug, but their increased mass allows them to be distinguished, ensuring accurate quantification of the drug in complex biological samples like plasma and urine. musechem.com
Overview of Cetirizine (B192768) D8 Dihydrochloride (B599025) as a Research Tool
Cetirizine D8 dihydrochloride is a deuterium-labeled version of Cetirizine dihydrochloride, a second-generation antihistamine. medchemexpress.comtargetmol.com In this compound, eight hydrogen atoms on the piperazinyl group have been replaced with deuterium atoms. biomol.com This isotopic labeling makes it an invaluable tool for researchers. It is primarily used as an internal standard for the highly accurate quantification of cetirizine and its enantiomers in biological fluids during pharmacokinetic studies. caymanchem.combiomol.combertin-bioreagent.com The use of this compound ensures the precision and reliability of bioanalytical methods, which are fundamental to understanding the behavior of cetirizine in the body. researchgate.net
Chemical and Physical Properties of this compound
This compound is a deuterated form of cetirizine, a well-known second-generation histamine (B1213489) H1-receptor antagonist. medchemexpress.com The "D8" designation indicates that eight hydrogen atoms in the molecule have been replaced by deuterium, a stable isotope of hydrogen. biomol.com This isotopic substitution is key to its primary application in research.
| Property | Value |
| Chemical Formula | C21H19D8Cl3N2O3 scbt.com |
| Molecular Weight | 469.86 g/mol scbt.comlgcstandards.com |
| CAS Number | 2070015-04-0 lgcstandards.com |
| Appearance | Solid biomol.combioscience.co.uk |
| Purity | Typically >95% to ≥99% deuterated forms (d1-d8) lgcstandards.combioscience.co.uk |
| Storage Temperature | -20°C lgcstandards.com |
This table presents key chemical and physical data for this compound.
Synthesis and Manufacturing of this compound
The synthesis of isotopically labeled compounds like this compound is a specialized process. Generally, there are two main approaches to incorporating isotopes into an organic molecule. The first involves using commercially available precursors that already contain the isotope, followed by a series of synthetic steps to build the final desired compound. symeres.com The second method, particularly for deuterium labeling, involves hydrogen/deuterium exchange reactions. symeres.com
For this compound, the synthesis would involve introducing the eight deuterium atoms at a specific and stable position within the molecule, typically on the piperazine (B1678402) ring, to prevent their exchange with hydrogen atoms from the surrounding environment. chemicalsknowledgehub.combiomol.com This ensures the isotopic integrity of the compound during its use in analytical studies. The synthesis must be carefully designed to achieve a high level of isotopic enrichment, meaning that a very high percentage of the molecules contain all eight deuterium atoms. bioscience.co.uk
Applications in Research and Analysis
The primary and most significant application of this compound is its use as an internal standard in bioanalytical methods. caymanchem.combiomol.com
Use as an Internal Standard in Mass Spectrometry
In quantitative analysis using mass spectrometry (MS), particularly when coupled with chromatographic techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), an internal standard is crucial for accuracy and precision. nih.gov An internal standard is a compound with very similar chemical and physical properties to the analyte (the substance being measured) that is added in a known quantity to every sample. acs.org
This compound is an ideal internal standard for the quantification of cetirizine for several reasons:
Similar Behavior: It co-elutes with unlabeled cetirizine during chromatography and exhibits similar ionization efficiency in the mass spectrometer. acs.org
Mass Difference: The eight deuterium atoms give it a mass that is 8 units higher than the unlabeled cetirizine. This mass difference is easily resolved by the mass spectrometer, allowing the instrument to measure both the analyte and the internal standard simultaneously without interference. acs.org
Correction for Variability: By comparing the signal of the analyte to the known concentration of the internal standard, researchers can correct for any variations that might occur during sample preparation, injection, and analysis, leading to highly reliable and reproducible results. researchgate.net
Role in Pharmacokinetic and Bioequivalence Studies
Pharmacokinetic (PK) studies investigate how a drug is absorbed, distributed, metabolized, and excreted by the body. simsonpharma.com Bioequivalence (BE) studies compare the pharmacokinetics of a generic drug to its brand-name counterpart to ensure they perform in the same way. nih.gov
Accurate measurement of drug concentrations in biological fluids like blood plasma or urine over time is fundamental to these studies. nih.govnih.gov The use of this compound as an internal standard allows for the development of robust and validated LC-MS/MS methods to precisely quantify cetirizine concentrations. researchgate.net This high level of analytical accuracy is essential for determining key pharmacokinetic parameters and for regulatory bodies to approve generic versions of the drug. nih.govsynzeal.com
Properties
Molecular Formula |
C21H19D8Cl3N2O3 |
|---|---|
Molecular Weight |
469.86 |
Origin of Product |
United States |
Synthesis and Comprehensive Isotopic Characterization of Cetirizine D8 Dihydrochloride
Synthetic Pathways for Deuterium (B1214612) Incorporation
The synthesis of Cetirizine (B192768) D8 dihydrochloride (B599025) involves the strategic introduction of deuterium atoms onto the piperazine (B1678402) ring of the molecule. This is typically achieved by using a deuterated precursor during the synthesis.
A common strategy for synthesizing Cetirizine D8 involves the alkylation of a pre-deuterated piperazine core. The piperazine ring, a central component of the cetirizine structure, is an ideal target for deuteration.
One plausible synthetic route involves the use of piperazine-d8 as a key starting material. researchgate.net The deuteration of piperazine itself can be accomplished through methods like electrocatalytic reductive deuteration using heavy water (D₂O) as the deuterium source or by reduction of suitable precursors with deuterium-rich reagents like lithium aluminum deuteride (B1239839) (LiAlD₄). usask.cabohrium.com
First Alkylation: Piperazine-d8 is reacted with (4-chlorophenyl)(phenyl)methyl chloride. This reaction forms 1-((4-chlorophenyl)(phenyl)methyl)piperazine-d8. lookchem.com
Second Alkylation: The secondary amine of the resulting product is then alkylated using a suitable two-carbon chain with a terminal carboxylic acid group, such as 2-(2-chloroethoxy)acetic acid, to complete the Cetirizine-d8 structure.
Salt Formation: Finally, the free base is treated with hydrochloric acid to yield the stable Cetirizine D8 dihydrochloride salt.
The reaction mechanisms for the alkylation steps are standard nucleophilic substitution reactions, where the nitrogen atoms of the piperazine ring act as nucleophiles, displacing the chloride leaving groups on the alkylating agents.
The synthesis relies on specific precursors, with the primary focus on introducing the deuterium label.
| Precursor Material | Role in Synthesis |
| Piperazine-d8 | The core structural component containing the deuterium labels. researchgate.net |
| (4-chlorophenyl)(phenyl)methyl chloride | Provides the benzhydryl group of the final molecule. lookchem.com |
| 2-(2-chloroethoxy)acetic acid or its derivatives | Provides the ethoxy-acetic acid side chain. chemicalbook.com |
| Heavy Water (D₂O) | A common and cost-effective source of deuterium for labeling precursors. bohrium.com |
| Lithium Aluminum Deuteride (LiAlD₄) | A powerful reducing agent used as a deuterium source in the synthesis of deuterated intermediates. usask.ca |
| Deuterium Gas (D₂) | Can be used in catalytic hydrogenation/deuteration reactions. |
Spectroscopic Confirmation of Isotopic Labeling
NMR spectroscopy is a definitive method for determining the precise location of the deuterium atoms. ismrm.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the piperazine ring (which would typically appear in the 2.9-3.6 ppm range) will be absent or significantly diminished. asianpubs.org This absence is direct evidence of successful deuteration at these positions.
²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated. ismrm.orgnih.gov This confirms the presence and chemical environment of the deuterium atoms on the piperazine ring.
| Technique | Expected Observation for Cetirizine D8 | Purpose |
| ¹H NMR | Disappearance of signals for the 8 protons of the piperazine ring. | Confirms replacement of hydrogen with deuterium. |
| ²H NMR | Presence of signals corresponding to the deuterated piperazine ring. | Directly detects and localizes the deuterium atoms. nih.gov |
Mass spectrometry (MS) is essential for confirming the mass increase resulting from deuteration and for quantifying the isotopic purity of the sample. nih.govresearchgate.net The molecular weight of Cetirizine D8 is 8 atomic mass units greater than that of non-labeled cetirizine.
High-resolution mass spectrometry (HR-MS) can distinguish between the desired deuterated product (d8) and any incompletely labeled (d1-d7) or unlabeled (d0) species. rsc.orgresearchgate.net This allows for the calculation of isotopic enrichment, a critical parameter for its use as an internal standard. nih.govrsc.org
| Parameter | Method of Determination | Typical Specification |
| Molecular Ion Peak | LC-MS analysis showing the [M+H]⁺ ion at m/z corresponding to the d8-labeled compound (approx. 397.2 g/mol for the free base). | Confirms the total mass increase of 8 amu. |
| Isotopic Enrichment | Relative abundance analysis of isotopolog peaks (d0 to d8) in the high-resolution mass spectrum. nih.gov | Often >98% or >99% enrichment for the d8 species. rsc.org |
| d0 Content | Measurement of the peak intensity corresponding to the unlabeled compound. | Must be very low to prevent interference in quantitative assays. |
The replacement of hydrogen with the heavier deuterium isotope results in a predictable shift of bond vibration frequencies to lower wavenumbers (the "mass effect"). spcmc.ac.inuobabylon.edu.iq Specifically, the C-D stretching vibrations appear at a lower frequency than the corresponding C-H stretches. csbsju.edulibretexts.org
| Vibrational Mode | Typical C-H Wavenumber (cm⁻¹) | Expected C-D Wavenumber (cm⁻¹) | Significance |
| Aliphatic C-H Stretch | ~2850 - 3000 | ~2100 - 2250 spcmc.ac.incsbsju.edu | The appearance of strong bands in the C-D stretch region and a decrease in the intensity of the C-H stretch region confirms deuteration. |
| Carboxylic Acid O-H Stretch | ~2500 - 3300 (broad) | Unchanged | Confirms the presence of the carboxylic acid functional group. |
| C=O Stretch (Carboxylic Acid) | ~1700 - 1725 | Unchanged | Confirms the presence of the carboxylic acid functional group. |
| C-Cl Stretch (Aromatic) | ~1090 | Unchanged | Confirms the presence of the chloro-substituted phenyl ring. |
By combining these analytical techniques, a complete and unambiguous characterization of this compound is achieved, ensuring its identity, purity, and suitability for its intended scientific applications.
Chromatographic Purity and Related Substance Analysis
The assessment of chemical purity and the identification of any related substances are crucial quality control steps in the manufacturing of any active pharmaceutical ingredient (API), including isotopically labeled compounds like this compound. Chromatographic techniques are central to these evaluations.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of this compound and for the detection and quantification of any process-related impurities or degradation products. lgcstandards.com Several HPLC methods have been developed for the analysis of cetirizine and its related substances, which are applicable to its deuterated analog. researchgate.netnih.gov These methods typically employ reversed-phase chromatography with a C18 column. researchgate.netnih.gov
A common approach involves using a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov Detection is usually carried out using a UV detector at a wavelength of around 230 nm. researchgate.netpharmaffiliates.com The purity of this compound is often reported to be greater than 95% as determined by HPLC. lgcstandards.com The system suitability parameters for such an analysis are established by injecting a standard solution multiple times to ensure the precision of the chromatographic system. nih.gov
Table 1: Representative HPLC Method Parameters for Cetirizine Purity Analysis
| Parameter | Condition |
| Chromatographic Column | Hypersil BDS C18, 5 µm, 4.6 x 250 mm researchgate.net |
| Mobile Phase | 0.05 M Dihydrogen Phosphate:Acetonitrile:Methanol:Tetrahydrofuran (12:5:2:1, v/v/v/v), pH 5.5 pharmaffiliates.com |
| Flow Rate | 1 mL/min researchgate.net |
| Detection Wavelength | 230 nm researchgate.netpharmaffiliates.com |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
Related substances that may be present in this compound are often analogous to those found in non-labeled cetirizine. These can arise from the starting materials, intermediates, or by-products of the synthetic process. A comprehensive risk assessment of the manufacturing process helps in identifying potential impurities. nih.gov
Gas Chromatography (GC) for Volatile Impurities
Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC analysis is primarily employed to detect and quantify residual solvents and other volatile impurities that may be present from the synthesis and purification processes. While specific GC methods for the analysis of volatile impurities in this compound are not extensively published, the general principles of headspace GC are applicable.
This compound is frequently used as an internal standard in GC-MS methods for the quantification of other analytes in various matrices. caymanchem.comresearchgate.net For the analysis of volatile impurities within this compound itself, a sample of the substance would be dissolved in a suitable solvent and analyzed by headspace GC, where the volatile compounds are sampled from the vapor phase above the sample.
Table 2: Potential Volatile Impurities in this compound
| Impurity | Potential Source |
| Toluene | Reaction solvent ijsrset.com |
| Methanol | Recrystallization or reaction solvent researchgate.net |
| Ethanol | Reaction solvent |
| Acetonitrile | Mobile phase or reaction solvent researchgate.net |
| Dichloromethane (B109758) | Extraction solvent ijsrset.com |
| Dimethylformamide (DMF) | Reaction solvent ijsrset.com |
Stereochemical Considerations and Enantiomeric Purity Assessment (if applicable to D8 analog)
Cetirizine is a chiral compound and exists as a racemic mixture of two enantiomers: (R)-cetirizine (levocetirizine) and (S)-cetirizine. wikipedia.org The antihistaminic activity of cetirizine resides primarily in the (R)-enantiomer, levocetirizine (B1674955). nih.gov Consequently, this compound, unless synthesized through a stereospecific route, will also be a racemic mixture of its corresponding (R)- and (S)-deuterated enantiomers.
The assessment of enantiomeric purity is therefore a critical aspect of the characterization of cetirizine and its analogs. Chiral HPLC is a widely used technique for the separation and quantification of the enantiomers of cetirizine. researchgate.net These methods often utilize chiral stationary phases, such as those derived from polysaccharides like cellulose (B213188) or amylose.
For the chiral separation of cetirizine enantiomers, a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and an alcohol such as ethanol, often with a small amount of an amine modifier like diethylamine, has been shown to be effective on a CHIRALPAK AD-H column. researchgate.net Capillary electrophoresis (CE) with a chiral selector, such as a cyclodextrin (B1172386) derivative, is another powerful technique for enantiomeric separation. nih.govnih.gov These methods are directly applicable to the assessment of the enantiomeric purity of this compound.
Table 3: Example Chiral HPLC Conditions for Cetirizine Enantiomer Separation
| Parameter | Condition |
| Chiral Stationary Phase | CHIRALPAK AD-H researchgate.net |
| Mobile Phase | n-hexane:ethyl alcohol:diethylamine:acetic acid (60:40:0.1:0.1, v/v/v/v) researchgate.net |
| Flow Rate | 1.0 mL/min |
| Detection | UV or Mass Spectrometry researchgate.net |
| Column Temperature | Ambient |
Advanced Analytical Methodologies Utilizing Cetirizine D8 Dihydrochloride As an Internal Standard
Principles of Stable Isotope Dilution Mass Spectrometry (SIDMS) in Pharmaceutical Analysis
Stable Isotope Dilution Mass Spectrometry (SIDMS) is a powerful technique for quantitative analysis in the pharmaceutical field, recognized as a gold standard for its accuracy. oup.comfrontiersin.org The methodology involves the addition of a known quantity of a stable isotope-labeled version of the analyte, such as Cetirizine (B192768) D8 dihydrochloride (B599025), to a sample. veeprho.comresearchgate.net This "isotopically enriched spike" serves as an internal standard (IS) that is chemically identical to the analyte of interest (the "native" compound). epa.govnih.gov Because the stable isotope-labeled internal standard (SIL-IS) has nearly identical physicochemical properties to the analyte, it behaves similarly during sample preparation, chromatographic separation, and ionization. oup.comfrontiersin.org
Theoretical Basis for Enhanced Accuracy and Precision
The foundation of SIDMS's superior accuracy and precision lies in its use of a mass spectrometer to measure the ratio of the native analyte to the isotope-labeled internal standard. nih.govsigmaaldrich.com Unlike external standard methods that can be affected by variations in sample handling and instrument response, SIDMS is largely immune to such errors. frontiersin.orgepa.gov Any loss of the analyte during sample extraction, processing, or injection will be accompanied by a proportional loss of the internal standard. epa.govannlabmed.org Consequently, the ratio of the analyte to the internal standard remains constant, allowing for highly accurate and precise quantification. frontiersin.organnlabmed.org
The precision of this ratio measurement is typically very high, with relative standard deviations often ranging from 0.25% to 1.0%. epa.gov This high level of precision is crucial in pharmaceutical analysis, where accurate determination of drug concentrations in biological fluids is essential for pharmacokinetic and toxicological studies. veeprho.comnih.gov The use of a SIL-IS like Cetirizine D8 allows for the creation of calibration curves by plotting the peak area ratios of the analyte to the internal standard against concentration, which forms the basis for reliable quantification. nih.govspringernature.com
Mitigation of Matrix Effects and Ion Suppression
In LC-MS/MS analysis, matrix effects are a significant challenge. oup.com These effects arise from co-eluting compounds from the sample matrix (e.g., plasma, urine) that can interfere with the ionization efficiency of the target analyte in the mass spectrometer's ion source. oup.comwaters.com This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate quantification. oup.comannlabmed.org
The use of a stable isotope-labeled internal standard like Cetirizine D8 is the most effective strategy to compensate for these matrix effects. researchgate.netannlabmed.org For this compensation to be effective, the SIL-IS must co-elute with the unlabeled analyte. annlabmed.orgwaters.com When they elute from the chromatography column at the same time, both the analyte and the internal standard experience the same degree of ion suppression or enhancement. annlabmed.orgwaters.com As a result, while the absolute signal intensities may vary, the ratio of the analyte to the SIL-IS remains unaffected, thus negating the impact of matrix effects and ensuring accurate results. annlabmed.org Although heavily deuterated standards can sometimes exhibit slight shifts in retention time compared to their non-deuterated counterparts (an issue known as the deuterium (B1214612) isotope effect), the close elution profile is generally sufficient to compensate for matrix-induced variations. annlabmed.orgwaters.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development
The development of a robust LC-MS/MS method is essential for the simultaneous determination of Cetirizine and its deuterated internal standard, Cetirizine D8. nih.govresearchgate.net The goal is to achieve efficient chromatographic separation, which is critical for minimizing interferences and ensuring reliable quantification. nih.gov The method typically involves sample preparation, such as protein precipitation or liquid-liquid extraction, followed by chromatographic analysis and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govnih.govresearchgate.net
Chromatographic Parameters for Separation of Cetirizine and its Deuterated Analog
The selection of an appropriate stationary phase (the column) and mobile phase is fundamental to achieving good separation.
Stationary Phase: For the analysis of Cetirizine and its deuterated analog, reversed-phase chromatography is the most common approach. The most frequently utilized stationary phase is a C18 (octadecylsilane) column. nih.govnih.govspringernature.comacademicjournals.org These columns offer excellent retention and separation for moderately polar compounds like Cetirizine. Specific examples from published methods include the Poroshell 120 EC-C18 and Kinetex-C18 columns. nih.govthieme-connect.de Other stationary phases like C8 have also been used. researchgate.net
Mobile Phase Optimization: The mobile phase in reversed-phase chromatography typically consists of a mixture of an aqueous component and an organic solvent. For Cetirizine analysis, the organic solvent is almost always acetonitrile (B52724) or methanol (B129727). nih.govacademicjournals.org The aqueous phase is often modified with additives to improve peak shape and ionization efficiency. Common additives include formic acid (e.g., 0.1%) or a buffer like ammonium (B1175870) acetate (B1210297) or sodium phosphate (B84403). nih.govnih.govthieme-connect.de The pH of the mobile phase can also be adjusted to optimize the retention and peak symmetry of the analytes. academicjournals.orgthieme-connect.de
| Stationary Phase (Column) | Mobile Phase Composition | Reference |
|---|---|---|
| Poroshell 120 EC-C18 (3.0 × 50 mm; 2.7 μm) | A: 0.1% formic acid in water; B: Acetonitrile | nih.gov |
| C18 column | Ammonium acetate, water, and methanol | nih.govspringernature.com |
| Kinetex-C18 (4.6 × 150 mm, 5 µm) | A: 10 mM phosphate buffer (pH 3.3); B: Acetonitrile | thieme-connect.de |
| Shim pack CLC-ODS(M) C18 (4.6 × 250 mm, 5 µm) | Methanol:water (70:30), pH 4 | academicjournals.org |
While some methods may use an isocratic elution (constant mobile phase composition), gradient elution is frequently employed to achieve better separation and faster analysis times, especially when dealing with complex matrices. nih.govthieme-connect.deresearchgate.net A gradient program involves changing the proportion of the organic solvent in the mobile phase over the course of the chromatographic run. This allows for the efficient elution of analytes with different polarities.
A typical gradient starts with a lower concentration of the organic solvent to retain the analytes on the column and then gradually increases the concentration to elute them. The program concludes with a high organic phase concentration to wash the column, followed by a re-equilibration step at the initial conditions before the next injection. nih.gov
| Time (min) | % Mobile Phase B (Acetonitrile) | Reference |
|---|---|---|
| Program 1 | ||
| 0.0 | 5 | nih.gov |
| 4.5 | 60 | |
| 5.0 - 6.5 | 95 | |
| Total run time includes a 2.5 min re-equilibration | ||
| Program 2 | ||
| 0 - 2.0 | 2 | thieme-connect.deresearchgate.net |
| 2.0 - 12.0 | Linear increase to 20 | |
| 12.0 - 20.0 | Return to 2 |
Mass Spectrometric Parameters for Quantification
The development of robust mass spectrometric methods is essential for the reliable quantification of cetirizine. The use of a deuterated internal standard like Cetirizine-d8 is a cornerstone of this process, particularly in forensic and clinical toxicology. caymanchem.comnih.gov
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization sources for the LC-MS/MS analysis of cetirizine. nih.govscience.gov Both techniques are effective, and the choice often depends on the specific requirements of the analytical method, such as sensitivity and the nature of the sample matrix.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar molecules like cetirizine. It typically generates protonated molecular ions, [M+H]+, with high efficiency and minimal in-source fragmentation. nih.gov Positive ion mode ESI is frequently employed for cetirizine quantification. nih.govresearchgate.net Methods using ESI have demonstrated high sensitivity, with lower limits of quantification (LLOQ) reported as low as 0.5 ng/mL in human plasma. researchgate.net
Atmospheric Pressure Chemical Ionization (APCI): APCI is another valuable ionization technique used for cetirizine analysis. nih.govnih.gov It is generally suitable for a wide range of compounds and can be less susceptible to matrix effects compared to ESI. One comparative study noted that while both ESI and APCI are effective, ESI provided a lower limit of detection (0.25 ng/mL) compared to APCI (1 ng/mL) for a similar analyte. science.gov However, APCI has been successfully used in studies quantifying levocetirizine (B1674955) with Cetirizine-d8 as the internal standard. nih.gov
Multiple Reaction Monitoring (MRM) is the gold standard for quantification using tandem mass spectrometry, offering high selectivity and sensitivity. nih.gov In this mode, a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is monitored in the third quadrupole (Q3). For cetirizine analysis, this involves monitoring the transition of the parent molecule to its characteristic fragment ions. The use of Cetirizine-d8 dihydrochloride provides a distinct precursor ion that ideally fragments to the same product ion as the unlabeled analyte, ensuring accurate quantification. researchgate.netnih.gov
Several MRM transitions have been established for the quantification of cetirizine and its deuterated internal standards. The most common product ion for both cetirizine and its deuterated form is m/z 201.1. nih.govresearchgate.netnih.gov Other fragments, such as m/z 165.1/166.1, are also utilized. nih.govnih.gov
Table 1: Reported MRM Transitions for Cetirizine and its Deuterated Internal Standards
| Analyte | Internal Standard (IS) | Precursor Ion (m/z) - Analyte | Precursor Ion (m/z) - IS | Product Ion(s) (m/z) - Analyte | Product Ion(s) (m/z) - IS | Source(s) |
| Levocetirizine | Cetirizine-d8 | 389.1 | 397.2 | 201.1 | 201.1 | nih.gov |
| Cetirizine | Cetirizine-d4 | 389.26 | 393.09 | 165.16, 201.09 | 165.15, 201.10 | nih.gov |
| Cetirizine | Hydroxyzine (B1673990) | 389.3 | 375.3 | 201.1 | 201.1 | researchgate.net |
| Cetirizine | Cetirizine-d8 | Not Specified | Not Specified | 166.1, 201.1 | Not Specified | nih.gov |
To achieve maximum sensitivity in MRM mode, the collision energy (CE) must be optimized for each specific precursor-to-product ion transition. core.ac.uk The CE value dictates the degree of fragmentation in the collision cell. core.ac.uk Research has shown that different fragment ions for cetirizine may require significantly different optimal collision energies.
Gas Chromatography-Mass Spectrometry (GC-MS) Method Development (if applicable)
While LC-MS/MS is more commonly used, GC-MS methods can be developed for the determination of cetirizine, particularly in forensic toxicology. nih.govresearchgate.netresearchgate.net However, due to the low volatility and polar nature of cetirizine, direct analysis by GC-MS is not feasible. The molecule contains a carboxylic acid group that requires chemical modification prior to analysis. jfda-online.com
Derivatization is a mandatory step to increase the volatility and thermal stability of cetirizine for GC-MS analysis. jfda-online.com This process converts polar functional groups into less polar, more volatile derivatives. jfda-online.com
A validated method for the simultaneous determination of hydroxyzine and cetirizine in whole blood employs a derivatization step using a mixture of acetic anhydride (B1165640) and n-propanol (1:1, v/v). nih.govresearchgate.netresearchgate.net This acylation/alkylation approach effectively modifies the polar functional groups, enabling the compounds to be amenable to gas chromatography. In such methods, Cetirizine-d8 would be used as the internal standard and would undergo the same derivatization process as the unlabeled analyte to ensure accurate quantification. researchgate.net
The choice of GC column is critical for achieving adequate separation of the derivatized analytes from matrix components. sigmaaldrich.comlcms.cz
GC Column Selection: For general-purpose applications involving derivatized analytes, non-polar or low-polarity columns are often selected. sigmaaldrich.com A column with a bonded poly(dimethyl siloxane) stationary phase (or a similar 5% diphenyl / 95% dimethyl siloxane phase) is a common choice. sigmaaldrich.com These columns separate analytes primarily based on their boiling points. sigmaaldrich.com The column dimensions (length, internal diameter, and film thickness) are also key parameters; for example, a 0.25 mm internal diameter column offers a good compromise between efficiency and sample capacity for many applications. sigmaaldrich.com
Temperature Programming: A programmed temperature ramp is essential for analyzing compounds with a range of volatilities. restek.comamazonaws.com The program typically starts at a lower temperature to allow for the elution of more volatile components and then ramps up to a higher temperature to elute less volatile compounds like the derivatized cetirizine. restek.com An optimized temperature program ensures sharp, symmetrical peaks and good resolution between analytes of interest and any interfering substances. lcms.cz For example, a general temperature program might start at 100°C and increase at a rate of 10-20°C per minute up to a final temperature of around 300-320°C, depending on the column's thermal stability limit. sigmaaldrich.com
Electron Ionization (EI) or Chemical Ionization (CI) Modes
Electron Ionization (EI) and Chemical Ionization (CI) are classic ionization techniques in mass spectrometry, typically coupled with gas chromatography (GC-MS). EI employs a high-energy electron beam to induce fragmentation, providing a detailed mass spectrum that is useful for structural elucidation and library matching. CI, a softer ionization method than EI, uses a reagent gas to produce ions with less fragmentation, often resulting in a more prominent molecular ion peak.
However, for a molecule like Cetirizine D8 dihydrochloride, which is a relatively large, polar, and thermally labile pharmaceutical compound, EI and CI are not the preferred ionization methods in bioanalytical applications. The high energy of EI would likely cause extensive fragmentation, leading to the loss of the molecular ion and complicating quantitative analysis. While CI is gentler, the requirement for the analyte to be in the gas phase makes it unsuitable for direct coupling with liquid chromatography, the standard separation technique for such compounds.
Modern bioanalytical methods for cetirizine and its deuterated standard overwhelmingly utilize atmospheric pressure ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) coupled with LC-MS/MS. uoa.gr These methods ionize the analyte directly from the liquid phase, which is ideal for the analysis of polar and non-volatile compounds in complex biological matrices. For instance, a validated LC-MS/MS method for the determination of levocetirizine in human plasma employed an APCI interface, demonstrating the suitability of this technique. nih.gov
Method Validation for Bioanalytical Applications
The validation of bioanalytical methods is a critical process to ensure the reliability and reproducibility of quantitative data. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide stringent guidelines for this process. The use of this compound as an internal standard is instrumental in achieving the required levels of precision and accuracy throughout the validation process.
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, and matrix components. Specificity is the ability to assess unequivocally the analyte in the presence of components that are expected to be present.
In the context of an LC-MS/MS method using this compound, selectivity is typically evaluated by analyzing blank biological matrix samples (e.g., plasma) from multiple sources to investigate for any interfering peaks at the retention times of the analyte and the internal standard. The absence of significant interference ensures that the method is selective. For example, in the analysis of levocetirizine, the mass transitions monitored are specific to the analyte (m/z 389.2 → 201.1) and the internal standard, this compound (m/z 397.2 → 201.1), providing a high degree of specificity. nih.gov
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard (this compound) peak area against the nominal concentration of the analyte. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for any variability in the extraction process or instrument response, thereby ensuring a linear relationship.
A study on the determination of levocetirizine in human plasma using Cetirizine-d8 as the internal standard demonstrated excellent linearity over a specific concentration range. The calibration curve was constructed using a weighted linear regression model (1/x).
| Analyte | Internal Standard | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Levocetirizine | This compound | 0.5 - 300 | > 0.999 |
| Levocetirizine | This compound | 2 - 1000 | > 0.9900 nih.gov |
Table 1: Examples of Linearity Data for the Analysis of Levocetirizine using this compound as an Internal Standard.
Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Both are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples.
Intra-day (within-day) accuracy and precision are determined by analyzing replicate QC samples during a single analytical run. Inter-day (between-day) accuracy and precision are assessed by analyzing QC samples on different days. The use of this compound helps to minimize variability, leading to high accuracy and precision.
| Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 0.5 (LLOQ) | 3.9 | 111.7 | 4.6 | 108.9 |
| 1.5 | 0.9 | 97.6 | 1.0 | 99.6 |
| 150 | 1.9 | 100.9 | 2.5 | 100.1 |
| 240 | 1.8 | 98.6 | 2.3 | 100.3 |
Table 2: Intra-day and Inter-day Precision and Accuracy for the Quantification of Levocetirizine in Human Plasma using this compound as an Internal Standard.
The Lower Limit of Quantification (LLOQ) is the lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. It is a critical parameter for studies where low concentrations of the drug are expected. The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected above the background noise but not necessarily quantified with acceptable accuracy and precision.
For the bioanalytical method for levocetirizine using this compound, the LLOQ was established at 0.5 ng/mL in human plasma, with a signal-to-noise ratio of greater than 5.
Recovery is the efficiency of the extraction procedure of an analytical method, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. The matrix effect is the suppression or enhancement of ionization of the analyte by the presence of co-eluting, undetected matrix components.
The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in compensating for both recovery losses and matrix effects, as it is affected in a similar manner to the analyte. In a study quantifying levocetirizine, the recovery was found to be consistent across the tested concentration range.
| Analyte | Recovery Range (%) |
| Levocetirizine | 97.0 - 102.2 |
Table 3: Extraction Recovery of Levocetirizine from Human Plasma.
While specific data on the matrix effect for this compound was not detailed in the reviewed literature, the consistent and high recovery rates, along with the excellent accuracy and precision of the method, suggest that any potential matrix effects were adequately compensated for by the internal standard.
Stability Assessments of Analytes and Internal Standard in Biological Matrices
A critical component of any validated bioanalytical method is the thorough assessment of the stability of both the analyte and the internal standard in the biological matrix under various conditions. This ensures that the concentration measured at the time of analysis accurately reflects the concentration at the time of sample collection. Stock solutions of this compound are typically prepared in solvents like methanol and are stable for at least one month when stored at -20°C and up to six months at -80°C. medchemexpress.com It is recommended to aliquot stock solutions to avoid degradation from repeated freeze-thaw cycles. medchemexpress.com
Comprehensive stability studies for cetirizine and its deuterated standard are performed to evaluate their integrity under conditions that mimic sample handling and storage. These tests typically include:
Freeze-Thaw Stability: This assesses the impact of repeated freezing and thawing cycles. Studies have shown that levocetirizine is stable in human plasma for at least three freeze/thaw cycles. nih.gov Similarly, cetirizine in plasma showed no degradation after three cycles. researchgate.net
Short-Term (Bench-Top) Stability: This evaluates stability at room temperature for a period that reflects the sample preparation and handling time. Levocetirizine has been found to be stable in human plasma for up to 27 hours at room temperature (25°C). nih.gov
Long-Term Stability: This confirms stability over the expected storage period. Levocetirizine is stable for at least 4 weeks at -20°C and for 16 weeks at -70°C. nih.gov Another study confirmed cetirizine stability in plasma for eight weeks at -70°C. researchgate.net
Autosampler Stability: This test ensures the processed samples remain stable in the autosampler vial before injection. For example, levocetirizine was found to be stable for 24 hours in an autosampler set to 15°C. nih.gov
The results from these assessments for cetirizine demonstrate its robustness in biological samples, a characteristic expected to be mirrored by its deuterated internal standard, this compound.
Table 1: Summary of Stability Data for Cetirizine/Levocetirizine in Human Plasma
| Stability Condition | Matrix | Analyte | Duration | Temperature | Result | Citation |
|---|---|---|---|---|---|---|
| Freeze-Thaw | Human Plasma | Levocetirizine | 3 Cycles | -20°C / -70°C to RT | Stable | nih.gov |
| Short-Term (Bench-Top) | Human Plasma | Levocetirizine | 27 hours | 25°C (Room Temp) | Stable | nih.gov |
| Long-Term | Human Plasma | Levocetirizine | 4 weeks | -20°C | Stable | nih.gov |
| Long-Term | Human Plasma | Levocetirizine | 16 weeks | -70°C | Stable | nih.gov |
| Autosampler | Processed Sample | Levocetirizine | 24 hours | 15°C | Stable | nih.gov |
Sample Preparation Strategies for Biological and Complex Matrices
The primary goal of sample preparation is to extract the analyte and internal standard from the biological matrix, remove interfering substances, and concentrate the sample to a level suitable for detection. The choice of technique depends on the analyte's properties, the matrix complexity, and the sensitivity required. When using this compound as an internal standard, it is added to the sample at the very beginning of the preparation process to account for any analyte loss during extraction. rmtcnet.comnih.gov
Protein Precipitation Techniques
Protein precipitation (PPT) is a straightforward and rapid method for sample clean-up, often used for plasma or serum samples. It involves adding a water-miscible organic solvent or an acid to the sample to denature and precipitate proteins.
A common approach involves the addition of acetonitrile to the plasma sample. researchgate.net In other validated methods, an aqueous solution of 6% trichloroacetic acid has been effectively used to precipitate proteins before LC-MS/MS analysis of levocetirizine. nih.gov While simple, PPT may result in a less clean extract compared to other techniques, a phenomenon known as matrix effect. To mitigate this, PPT is frequently employed as an initial step followed by more selective methods like liquid-liquid or solid-phase extraction. nih.govresearchgate.net
Liquid-Liquid Extraction Methodologies
Liquid-liquid extraction (LLE) separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. It provides a cleaner sample extract than PPT. The pH of the aqueous phase is often adjusted to ensure the analyte is in a neutral, more organic-soluble state.
In a method for determining hydroxyzine and cetirizine in various biological fluids (blood, urine, vitreous humor), Cetirizine-d8 was used as the internal standard. nih.gov The sample preparation involved an LLE procedure using ethyl acetate at a pH of 9, which was achieved by adding an ammonium carbonate buffer. nih.gov Another successful strategy for levocetirizine involved a two-step process: initial protein precipitation with acetonitrile, followed by LLE using a mixture of n-hexane and dichloromethane (B109758) (50:50, v/v). researchgate.net
Table 2: Examples of Liquid-Liquid Extraction Protocols for Cetirizine and its Analogs
| Analyte | Internal Standard | Matrix | Extraction Solvent | pH Conditions | Citation |
|---|---|---|---|---|---|
| Cetirizine | Cetirizine-d8 | Blood, Urine, Vitreous Humor | Ethyl acetate | pH 9 (Ammonium carbonate buffer) | nih.gov |
| Levocetirizine | Levocetirizine-d8 | Human Plasma | n-Hexane-dichloromethane (50:50, v/v) | Not specified (post-PPT) | researchgate.net |
Solid-Phase Extraction (SPE) Protocols
Solid-phase extraction (SPE) is a highly selective and versatile sample preparation technique that can effectively remove interferences and concentrate analytes. The method involves passing the sample through a cartridge containing a solid adsorbent (the stationary phase). Interferences can be washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent.
A high-throughput bioanalytical method for cetirizine in human plasma utilized Cetirizine-d8 as the internal standard in conjunction with an automated 96-well SPE plate. nih.gov This method employed a polymeric sorbent (Strata X) and demonstrated excellent extraction efficiency, with recoveries of approximately 84.1% for Cetirizine-d8 and 85-88% for cetirizine. nih.gov In another application for equine serum, samples containing d8-cetirizine as the internal standard were extracted using Cerex Polychrom Clin II columns. rmtcnet.com After loading the sample, the columns were washed with water, acetic acid, and methanol before the final elution of cetirizine and the internal standard with a mixture of methylene (B1212753) chloride, 2-propanol, and ammonium hydroxide (B78521) (78:20:2 v:v:v). rmtcnet.com
Table 3: Examples of Solid-Phase Extraction Protocols for Cetirizine
| Internal Standard | Matrix | SPE Cartridge/Plate | Elution Solvent | Recovery (IS) | Citation |
|---|---|---|---|---|---|
| Cetirizine-d8 | Human Plasma | Strata X 96-well plate | Not specified | 84.1% | nih.gov |
| d8-Cetirizine | Equine Serum | Cerex Polychrom Clin II | Methylene chloride:2-propanol:ammonium hydroxide (78:20:2) | Not specified | rmtcnet.com |
| Cetirizine-d4 | Human Plasma | Oasis HLB | Not specified | Not specified | researchgate.net |
Microextraction Techniques
Miniaturized sample preparation techniques, such as solid-phase microextraction (SPME) and liquid-phase microextraction (LPME), have gained traction for their low solvent consumption, reduced sample volume requirements, and environmental friendliness. nih.govresearchgate.net These methods involve extracting analytes onto a coated fiber (SPME) or into a small volume of solvent held within a porous hollow fiber (LPME). osti.gov
While specific, published methods detailing the use of this compound with SPME or LPME for cetirizine analysis are not widely available, the principles of these techniques make deuterated standards ideal. nih.govresearchgate.net The near-perfect physicochemical match between a deuterated internal standard and its corresponding analyte ensures they have the same extraction efficiency and response in these miniaturized, equilibrium-based systems. nih.gov Therefore, this compound would be the optimal internal standard for developing a novel SPME or LPME method for cetirizine, providing the most accurate and reliable quantification.
Applications of Cetirizine D8 Dihydrochloride in Pre Clinical Research Methodologies
Methodological Framework for In Vitro Metabolism Studies
In vitro metabolism studies are fundamental for characterizing the metabolic pathways of a new chemical entity. Cetirizine (B192768) D8 dihydrochloride (B599025) is instrumental in these methodologies, particularly in enzyme kinetics and metabolite profiling.
In enzyme kinetic studies, which often utilize systems like human liver microsomes, Cetirizine D8 dihydrochloride is employed as an internal standard (IS). texilajournal.comclearsynth.com The principle relies on adding a known concentration of the deuterated standard to the experimental samples containing the non-labeled drug (cetirizine). texilajournal.comnih.gov Both the analyte and the IS are extracted and processed together. During analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the deuterated standard co-elutes with the analyte but is distinguished by its higher mass-to-charge ratio (m/z). texilajournal.comscioninstruments.com
This approach allows for the accurate quantification of the parent drug as it is metabolized over time. The use of a stable isotope-labeled IS like Cetirizine D8 is considered the gold standard because it compensates for variability during sample preparation, such as extraction inefficiencies and matrix effects, where other compounds in the sample can suppress or enhance the ionization of the analyte. texilajournal.comscioninstruments.com While cetirizine itself demonstrates minimal to no inhibitory effect on major cytochrome P450 (CYP) enzymes such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, the use of its deuterated form is crucial for rigorously quantifying its stability and lack of metabolism in these enzymatic systems. nih.gov
Table 1: Mass Spectrometry Properties of Cetirizine and its Deuterated Standard This interactive table outlines the theoretical mass difference used to distinguish the analyte from the internal standard in MS-based assays.
| Compound | Chemical Formula | Exact Molar Mass ( g/mol ) | Role in Assay |
|---|---|---|---|
| Cetirizine | C₂₁H₂₅ClN₂O₃ | 388.1557 | Analyte |
The use of deuterated compounds is also a powerful tool in metabolite identification. When Cetirizine D8 is incubated with metabolically active systems (e.g., liver microsomes or hepatocytes), any metabolites formed will retain the deuterium (B1214612) atoms. This results in a unique isotopic pattern in the mass spectrum. Specifically, the metabolites of Cetirizine D8 will appear at a mass that is eight Daltons higher than the corresponding metabolites of non-labeled cetirizine. This mass shift provides a clear and unambiguous signature, allowing researchers to distinguish drug-related metabolites from endogenous matrix components. clearsynth.com
Studies have shown that cetirizine undergoes limited metabolism in humans, with a minor metabolite formed via oxidative O-dealkylation. drugbank.comosti.gov In a research setting, co-incubating a mixture of cetirizine and Cetirizine D8 (in a 1:1 ratio) can help confirm the identity of such metabolites. The resulting mass spectrum would show a characteristic "doublet" peak for each metabolite, separated by the mass difference of the deuterium label, confirming its origin from the parent drug.
Pharmacokinetic Study Design in Animal Models (Methodological Aspects)
Pharmacokinetic (PK) studies in animal models are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME). This compound is a key component of the bioanalytical methods that support these studies.
In tracer studies, Cetirizine D8 can be administered to animal models to track the disposition of the drug throughout the body. By collecting biological samples (e.g., plasma, urine, feces) at various time points, researchers can use LC-MS/MS to measure the concentration of the deuterated parent drug and any of its deuterated metabolites. osti.gov This methodology allows for a precise understanding of the drug's excretion pathways and the extent of its metabolism. For instance, studies on radiolabeled cetirizine in humans have determined that approximately 70-85% of an oral dose is found in the urine, with about 10-13% in the feces, primarily as the unchanged drug. drugbank.com A similar study using Cetirizine D8 in an animal model would provide comparable data on routes of elimination without the need for radioactive materials.
The most common application of this compound in animal PK studies is as an internal standard for the quantification of cetirizine in biological matrices like plasma. nih.gov Following administration of cetirizine to animals such as cats, dogs, or horses, plasma samples are collected over a specific time course. nih.govnih.gov A fixed amount of Cetirizine D8 is added to each plasma sample before it undergoes extraction and analysis by LC-MS/MS. The ratio of the peak area of cetirizine to the peak area of Cetirizine D8 is used to construct a calibration curve and accurately determine the concentration of cetirizine in each sample. This accurate quantification is critical for calculating key pharmacokinetic parameters. researchgate.net
Table 2: Representative Pharmacokinetic Parameters of Cetirizine in Animal Models The determination of these parameters in pre-clinical studies is critically dependent on accurate bioanalytical methods utilizing internal standards like this compound.
| Parameter | Healthy Cats (approx. 1 mg/kg oral) avma.orgavma.org | Healthy Dogs (1.7 mg/kg oral hydroxyzine) researchgate.net | Healthy Horses (0.4 mg/kg oral) nih.gov |
|---|---|---|---|
| Tmax (Peak Time) | ~1-2 hours | ~1.3 hours | Not Specified |
| Cmax (Peak Concentration) | 3.30 ± 1.55 µg/mL | ~2.2 µg/mL | 48 ± 15 ng/mL (trough) |
| T½ (Terminal Half-life) | 10.06 ± 4.05 hours | ~10.9 hours | ~5.8 hours |
| Vd/F (Volume of Distribution) | 0.24 ± 0.09 L/kg | ~3.3 L/kg | Not Specified |
Drug-Drug Interaction Studies (Methodological Aspects involving quantification)
Methodologically, the investigation of drug-drug interactions (DDIs) relies on the precise measurement of drug concentrations when administered alone versus with a co-medication. Cetirizine has a low potential for metabolic DDIs because it is not significantly metabolized by the cytochrome P450 system. drugbank.comwikipedia.org However, interactions can still occur via other mechanisms, such as competition for drug transporters. consensus.appnih.gov
In pre-clinical DDI studies, this compound is used as an internal standard to quantify cetirizine concentrations in the presence of a potential interacting drug. For example, to test if Drug X affects cetirizine's pharmacokinetics, cetirizine would be administered to an animal model with and without Drug X. Plasma samples would be analyzed using an LC-MS/MS method where Cetirizine D8 ensures the accuracy of the measurements. A statistically significant change in cetirizine's Cmax or Area Under the Curve (AUC) would indicate an interaction. Studies have shown that cetirizine can interact with drugs like NSAIDs and may be a substrate for certain transporters, making accurate quantification in such studies essential. consensus.appnih.govnih.gov The robustness provided by the deuterated internal standard is paramount to confidently concluding whether a true pharmacokinetic interaction has occurred.
Mass Balance Studies (Analytical Contributions)
In the landscape of preclinical research, particularly within mass balance studies, the analytical phase is critical for determining the fate of a drug candidate. While mass balance studies traditionally utilize radiolabeled compounds to track absorption, distribution, metabolism, and excretion (ADME), the precise quantification of the parent drug and its metabolites in various biological matrices relies on robust bioanalytical methods. pharmaron.comresearchgate.net It is in this analytical capacity that deuterated compounds, such as this compound, make a significant contribution.
This compound serves as an indispensable tool, primarily as an internal standard, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. caymanchem.comresearchgate.netresearchgate.net The use of a stable isotope-labeled internal standard is a cornerstone of high-quality quantitative bioanalysis for several key reasons:
Improved Accuracy and Precision: The physicochemical properties of this compound are nearly identical to the unlabeled, or native, cetirizine. This ensures that it behaves similarly during sample preparation, extraction, and chromatographic separation. nih.gov Any variability or loss of analyte during these steps is mirrored by the internal standard, allowing for accurate correction and leading to more precise and reliable quantification of cetirizine.
Mitigation of Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as the matrix effect. Because the deuterated standard co-elutes with the native compound and experiences the same ionization suppression or enhancement, it provides a reliable basis for quantification, effectively normalizing the signal of the analyte.
Detailed Research Findings
Research has focused on the development and validation of sensitive and selective LC-MS/MS methods for the quantification of cetirizine in biological fluids like human plasma, a critical component of pharmacokinetic analysis within preclinical studies. In these methodologies, this compound is consistently employed as the internal standard of choice. researchgate.netresearchgate.netnih.gov
For instance, a highly sensitive and enantioselective method for the determination of levocetirizine (B1674955) in human plasma utilized Levocetirizine-D8 as the internal standard. researchgate.net This method achieved enantioselective separation on a specialized column, demonstrating the utility of the deuterated standard in complex analytical scenarios. researchgate.net Similarly, other validated HPLC-MS/MS methods for quantifying cetirizine dihydrochloride in human plasma have successfully used deuterated analogs to ensure accuracy and precision. researchgate.netnih.gov
The analytical workflow typically involves the extraction of cetirizine and the spiked this compound from the biological matrix, followed by chromatographic separation and detection by a triple-quadrupole mass spectrometer in the selected reaction monitoring (SRM) mode. researchgate.netnih.gov
Below is a data table summarizing the typical mass spectrometric parameters for the analysis of cetirizine using a deuterated internal standard, based on published research methodologies.
| Parameter | Cetirizine (Analyte) | Cetirizine-d4 (Internal Standard Example) |
| Parent Ion (m/z) | 389.26 | 393.09 |
| Product Ions (m/z) | 165.16, 201.09 | 165.15, 201.10 |
| Ionization Mode | Positive Ion Electrospray (ESI+) | Positive Ion Electrospray (ESI+) |
| Data is illustrative of typical values found in LC-MS/MS methods for cetirizine quantification. researchgate.net |
Another study details a liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for the quantitation of cetirizine in human plasma where hydroxyzine (B1673990) was used as the internal standard. The characteristic ion dissociation transitions monitored were m/z 389.3 → 201.1 for cetirizine. ox.ac.uk While this study did not use Cetirizine D8, the principle of using an internal standard to ensure accurate quantification remains the same, and the use of a deuterated version of the analyte itself is generally considered the gold standard.
Role in Pharmaceutical Development and Quality Assurance
Analytical Reference Standard for Cetirizine (B192768) and its Impurities
Cetirizine D8 dihydrochloride (B599025) is primarily intended for use as an internal standard for the quantification of Cetirizine, (R)-cetirizine, and (S)-cetirizine by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). bepls.com As a stable isotope-labeled compound, it exhibits chemical and physical properties nearly identical to the unlabeled analyte. nih.gov This characteristic is crucial in analytical methodologies as it allows for the correction of variability that may arise during sample preparation and analysis.
The use of deuterated internal standards like Cetirizine D8 dihydrochloride is highly recommended by regulatory agencies for bioanalytical methods. nih.gov By adding a known quantity of the internal standard to a sample, analysts can compensate for variations in analytical conditions and sample handling, leading to more accurate and reliable quantitative measurements. jddtonline.info The ratio of the analyte signal to the internal standard signal is used for calibration, which corrects for potential loss of the analyte during sample preparation or injection. sigmaaldrich.com
Quality Control and Assurance for Active Pharmaceutical Ingredients (APIs) and Formulations
The quality control of active pharmaceutical ingredients (APIs) and their final formulations is a critical aspect of drug manufacturing. This compound serves as an essential tool in these quality control processes. Pharmaceutical secondary standards are utilized in quality control to provide laboratories and manufacturers with a convenient and cost-effective alternative to preparing in-house working standards. researchgate.net
In the analysis of Cetirizine hydrochloride tablets and other dosage forms, various quality control parameters are assessed to ensure product quality, bioavailability, and optimal therapeutic activity. govst.edu Analytical methods, such as High-Performance Liquid Chromatography (HPLC), are employed for the routine quality control and dosage form assay of Cetirizine in pharmaceutical preparations. The use of an internal standard like this compound in these methods enhances the precision and accuracy of the quantification of the active ingredient in the final product. sigmaaldrich.com
Stability studies are another critical component of quality assurance, ensuring that the drug product maintains its quality, efficacy, and safety throughout its shelf life. HPLC methods are used to study the degradation of Cetirizine dihydrochloride under various conditions, such as in the presence of acid or oxidative stress. jddtonline.info The inclusion of an internal standard like this compound in these stability-indicating assays ensures the reliability of the data generated.
Impurity Profiling and Quantification in Synthetic Routes
Impurity profiling is the identification and quantification of all potential unwanted materials that may affect the purity of an active pharmaceutical ingredient (API). researchgate.netresearchgate.net Different synthetic routes for producing Cetirizine dihydrochloride can result in different impurity profiles. shimadzu.com Therefore, a thorough understanding and control of these impurities are paramount for ensuring the safety and efficacy of the drug.
The analysis of organic impurities in Cetirizine hydrochloride is essential for product quality and consumer safety. researchgate.net Liquid chromatography coupled with high-resolution mass spectrometry (LC/HRMS) is a powerful technique used to characterize the impurity profiles of Cetirizine tablets. nih.govresearchgate.net In such analyses, this compound can be employed as an internal standard to accurately quantify the levels of identified impurities. This is particularly important for process-related impurities that may arise during synthesis. For instance, one study identified a process-related unknown impurity in Cetirizine dihydrochloride in the range of 0.1-0.15% using a gradient HPLC and LC-MS method. researchgate.netscielo.br The use of a stable isotope-labeled internal standard in such cases allows for precise quantification of these impurities, which is crucial for process optimization and regulatory compliance.
Method Development and Validation for Raw Materials and Finished Products
The development and validation of analytical methods are fundamental to pharmaceutical analysis. These methods must be proven to be reliable, accurate, and precise for their intended purpose. This compound plays a crucial role in the validation of analytical methods for the determination of Cetirizine in both raw materials and finished pharmaceutical products.
According to ICH guidelines, analytical method validation involves assessing various parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). bepls.com The use of an internal standard is a key component in many validated HPLC and LC-MS/MS methods for Cetirizine. sigmaaldrich.comnih.gov
For instance, a developed HPLC method for the determination of Cetirizine hydrochloride in tablets utilized an internal standard to ensure the reliability of the results. In another study, a capillary electrophoresis method for the determination of Cetirizine in tablets and compounded capsules was validated for linearity, LOD, LOQ, precision, and accuracy, demonstrating the robustness of the analytical procedure. researchgate.net The use of a deuterated internal standard like this compound in such validation studies helps to correct for inter-individual variability in sample matrices and ensures the accuracy of the measurements.
Below are interactive data tables summarizing typical validation parameters for analytical methods used in the analysis of Cetirizine, where an internal standard is often employed to ensure data quality.
Table 1: HPLC Method Validation Parameters for Cetirizine Hydrochloride Analysis
| Parameter | Result |
| Linearity Range | 10-200 µg/mL |
| Correlation Coefficient (r²) | 0.9898 |
| Limit of Detection (LOD) | 4 µg/mL |
| Limit of Quantification (LOQ) | 8 µg/mL |
| Precision (%RSD) | < 4% |
| Accuracy (% Recovery) | 98.59% |
Table 2: UV-Spectrophotometric Method Validation for Cetirizine Hydrochloride bepls.com
| Parameter | Result |
| Linearity Range | 4-32 µg/mL |
| Correlation Coefficient (R²) | 0.9995 |
| Limit of Detection (LOD) | 4.8 µg/mL |
| Limit of Quantification (LOQ) | 14.5 µg/mL |
| Precision (%RSD) | 0.29 - 0.33% |
| Accuracy (% Recovery) | 99.5% |
Table 3: Capillary Electrophoresis Method Validation for Cetirizine Dihydrochloride researchgate.net
| Parameter | Result |
| Linearity Range | 2-150 µg/mL |
| Correlation Coefficient (r) | > 0.9999 |
| Limit of Detection (LOD) | 1.2 µg/mL |
| Limit of Quantification (LOQ) | 3.8 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 103.0% |
Advanced Research Considerations and Future Directions
Integration with High-Resolution Mass Spectrometry Techniques
The use of Cetirizine (B192768) D8 dihydrochloride (B599025) as an internal standard is significantly enhanced when coupled with high-resolution mass spectrometry (HRMS). HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide high mass accuracy and resolving power, which offers distinct advantages over traditional triple quadrupole systems for quantitative analysis.
When analyzing complex biological matrices like plasma or urine, HRMS can distinguish the analyte and the internal standard from endogenous interferences with much greater certainty. This high selectivity minimizes the risk of co-eluting isobaric compounds confounding the quantitative results. A typical application involves adding a known quantity of Cetirizine D8 dihydrochloride to a biological sample before extraction and analysis. caymanchem.com The ratio of the signal from the endogenous Cetirizine to the signal from the deuterated standard is used to calculate the precise concentration of the drug, correcting for variability in sample preparation and instrument response.
Key Research Findings:
Improved Accuracy: The use of a stable isotope-labeled internal standard like Cetirizine D8 is considered the gold standard in quantitative mass spectrometry, as it compensates for matrix effects—the suppression or enhancement of ionization caused by other components in the sample. waters.com
Method Validation: In a study quantifying Cetirizine in human plasma using HPLC-MS/MS, a linear dynamic range of 0.5-500 ng/mL was achieved, demonstrating the sensitivity required for pharmacokinetic studies. nih.gov The use of a D8 standard in such a method would further enhance its robustness and precision.
Isotope Effect Consideration: While SIL standards are ideal, deuterium (B1214612) labeling can sometimes lead to a slight difference in chromatographic retention time compared to the unlabeled analyte, known as the deuterium isotope effect. waters.comscispace.com This effect is generally minimal for D8 labeling but must be assessed during method development to ensure co-elution and accurate compensation for matrix effects.
| Parameter | High-Resolution Mass Spectrometry (HRMS) | Triple Quadrupole Mass Spectrometry (QqQ-MS) |
| Primary Function | High-accuracy mass measurement, high resolution | Selected Reaction Monitoring (SRM) for quantification |
| Selectivity | Excellent, distinguishes analytes from interferences based on precise mass | Very good, based on precursor-product ion transitions |
| Use with SIL Standards | Provides high confidence in peak identification and purity | Standard for robust, high-throughput quantification |
| Advantage | Reduces ambiguity from isobaric interferences | High sensitivity and wide dynamic range |
Applications in Advanced Omics Technologies
"Omics" fields such as metabolomics and proteomics involve the comprehensive analysis of metabolites and proteins in biological systems to discover biomarkers and understand disease mechanisms. nih.govnih.gov In these large-scale studies, accurate quantification is critical for identifying subtle but significant changes between different states (e.g., healthy vs. disease).
While this compound is specific to the analysis of Cetirizine, the principle it represents is fundamental to targeted omics studies. If Cetirizine or its metabolites were identified as part of a metabolomic signature for allergic response or inflammation, Cetirizine D8 would be the essential tool for validating and accurately quantifying these specific markers in large patient cohorts. The integration of SIL standards allows for reliable comparison of data across different batches and analytical runs, which is a major challenge in proteomics and metabolomics. mdpi.com
For instance, in a hypothetical metabolomics study investigating the biochemical pathways affected by allergic rhinitis, Cetirizine D8 would enable the precise measurement of Cetirizine levels in patients, allowing researchers to correlate drug concentration with specific metabolic profiles and treatment outcomes.
Development of Novel Deuteration Strategies for Pharmaceutical Compounds
The synthesis of stable isotope-labeled compounds like Cetirizine D8 is part of a broader field of pharmaceutical research focused on deuterium chemistry. The primary goal of deuteration can be to create internal standards for analysis or to develop new therapeutic agents with improved metabolic profiles. nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve breaking this bond (a phenomenon known as the kinetic isotope effect). deutramed.com
Recent advancements in deuteration strategies are moving beyond traditional methods to more efficient and selective techniques.
Novel Deuteration Approaches:
Catalytic H-D Exchange: New catalytic systems, including those using ionic liquids, are being developed to facilitate the exchange of hydrogen for deuterium atoms on complex molecules with high efficiency and regioselectivity. doi.org
Early-Stage Deuteration: The focus has shifted from creating deuterated versions of existing drugs (a "deuterium switch") to incorporating deuterium during the initial drug discovery process. nih.gov This "precision deuteration" targets metabolic "soft spots" on a new chemical entity to enhance its pharmacokinetic properties from the outset. nih.gov
De Novo Synthesis: Rather than modifying an existing drug, some strategies involve building a deuterated molecule from simple, isotopically labeled precursors. While potentially more expensive, this ensures high levels of isotopic enrichment and precise placement of deuterium atoms. doi.org
The development of these strategies has led to the regulatory approval of deuterated drugs like deutetrabenazine and deucravacitinib, which offer improved pharmacokinetic properties over their non-deuterated counterparts. nih.govbenthamdirect.com
Considerations for Regulatory Guidelines on Stable Isotope Labeled Standards
The use of SIL internal standards in regulated bioanalysis (e.g., for clinical trials or drug approval) is subject to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA). The central principle is that the internal standard must reliably mimic the behavior of the analyte without interfering with its measurement.
Key Regulatory Considerations:
Q & A
Q. What strategies mitigate batch-to-batch variability in deuterated cetirizine for reproducible experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
